(E)-benzyl5-(4-octylstyryl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate
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Overview
Description
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a dioxane ring, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester typically involves multiple steps. One common method includes the reaction of a suitable amine with carbon dioxide to form the carbamate intermediate. This intermediate is then reacted with a phenylmethyl ester under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of supercritical carbon dioxide as a solvent and reactant can enhance the efficiency and sustainability of the process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The phenylmethyl ester moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but less structural complexity.
Ethyl carbamate: Another carbamate ester with applications in organic synthesis and biochemical studies.
Carbosulfan: A carbamate insecticide with a different structural framework but similar functional groups.
Uniqueness
Carbamic acid, N-[2,2-dimethyl-5-[2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]-, phenylmethyl ester stands out due to its unique combination of a dioxane ring and a long alkyl chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C30H41NO4 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
benzyl N-[2,2-dimethyl-5-[(E)-2-(4-octylphenyl)ethenyl]-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C30H41NO4/c1-4-5-6-7-8-10-13-25-16-18-26(19-17-25)20-21-30(23-34-29(2,3)35-24-30)31-28(32)33-22-27-14-11-9-12-15-27/h9,11-12,14-21H,4-8,10,13,22-24H2,1-3H3,(H,31,32)/b21-20+ |
InChI Key |
VSNPTWYLLFEUPR-QZQOTICOSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)/C=C/C2(COC(OC2)(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=CC2(COC(OC2)(C)C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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